molecular formula C14H16N2 B1502181 5-(1-Methyl-1,2,3,6-tetrahydro-pyridin-4-YL)-1H-indole CAS No. 885273-31-4

5-(1-Methyl-1,2,3,6-tetrahydro-pyridin-4-YL)-1H-indole

Cat. No. B1502181
CAS RN: 885273-31-4
M. Wt: 212.29 g/mol
InChI Key: NLIAPQZSGWHLDK-UHFFFAOYSA-N
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Description

5-(1-Methyl-1,2,3,6-tetrahydro-pyridin-4-YL)-1H-indole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as 5-MeO-MiPT and is classified as a tryptamine derivative.

Mechanism of Action

The mechanism of action of 5-MeO-MiPT is not yet fully understood. However, it is believed that this compound acts as a partial agonist of serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. Activation of these receptors can lead to various physiological and psychological effects, including changes in mood, perception, and cognition.
Biochemical and Physiological Effects
Studies have shown that 5-MeO-MiPT can have various biochemical and physiological effects. These effects include changes in heart rate, blood pressure, and body temperature. Additionally, this compound has been found to affect the release of various neurotransmitters such as dopamine, norepinephrine, and serotonin. These effects can lead to changes in mood, perception, and cognition.

Advantages and Limitations for Lab Experiments

One advantage of using 5-MeO-MiPT in lab experiments is its high affinity for serotonin receptors. This makes it a useful tool for studying the role of these receptors in various physiological and psychological processes. However, one limitation of using this compound is its potential to cause adverse effects such as changes in heart rate and blood pressure. Therefore, caution should be taken when using this compound in lab experiments.

Future Directions

There are several future directions for the use of 5-MeO-MiPT in scientific research. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of mood disorders and anxiety. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various physiological and psychological processes. Finally, the development of new and improved synthesis methods for this compound may lead to its increased use in scientific research.

Scientific Research Applications

5-MeO-MiPT has been used in various scientific research studies due to its potential applications in fields such as pharmacology, neuroscience, and psychiatry. This compound has been found to have a high affinity for serotonin receptors, which are involved in various physiological and psychological processes such as mood regulation, cognition, and perception. Studies have shown that 5-MeO-MiPT can affect these processes and may have potential therapeutic applications.

properties

IUPAC Name

5-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-16-8-5-11(6-9-16)12-2-3-14-13(10-12)4-7-15-14/h2-5,7,10,15H,6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIAPQZSGWHLDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=CC1)C2=CC3=C(C=C2)NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696154
Record name 5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885273-31-4
Record name 5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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